Fmoc-Asp-OH-¹⁵N is an isotopically labeled amino acid derivative designed for incorporation into synthetic peptides via Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Its fundamental purpose is to introduce a single, stable ¹⁵N isotope at a specific aspartic acid residue. This enables the resulting peptide to be used in applications requiring precise mass differentiation or nuclear magnetic resonance (NMR) signal detection, such as quantitative mass spectrometry and advanced structural biology studies. [REFS-1, REFS-2]
Procuring an incorrect analog of Fmoc-Asp-OH-¹⁵N leads to complete failure of the intended downstream analysis. Substitution with the unlabeled version, Fmoc-Asp-OH, eliminates the +1 Da mass shift and the unique nuclear spin properties, rendering the peptide invisible in ¹⁵N-edited NMR experiments and useless as an internal standard for isotope-dilution mass spectrometry. [REFS-1, REFS-2] Using an alternatively protected version, such as Fmoc-Asp(OtBu)-OH-¹⁵N, forces a different synthesis and cleavage strategy, as the tert-butyl (OtBu) group requires harsh trifluoroacetic acid (TFA) for removal, which can destroy sensitive modifications elsewhere in the peptide. [2] Conversely, using this unprotected form (Fmoc-Asp-OH-¹⁵N) in a synthesis not optimized to manage it can lead to significant aspartimide side-product formation, compromising peptide purity and yield. [3]
Incorporation of Fmoc-Asp-OH-¹⁵N creates a synthetic peptide that is chemically identical to its native counterpart but possesses a distinct mass. This 'heavy' peptide serves as an ideal internal standard for isotope dilution mass spectrometry, which is considered the gold standard for protein and peptide quantification. [REFS-1, REFS-2] When spiked into a sample, the heavy standard co-elutes with the native ('light') analyte, and the ratio of their mass spectrometer signal intensities allows for precise quantification that corrects for sample loss and ionization variability. The unlabeled analog cannot be used for this purpose.
| Evidence Dimension | Mass Spectrometry Signal for Ratiometric Analysis |
| Target Compound Data | Produces a distinct mass peak at [M+1]ⁿ⁺, enabling its use as a co-eluting internal standard. |
| Comparator Or Baseline | Unlabeled Fmoc-Asp-OH: Produces a peak at [M]ⁿ⁺. Cannot be distinguished from the endogenous analyte and thus cannot serve as an internal standard for it. |
| Quantified Difference | +1 Da mass shift per incorporation. |
| Conditions | Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS. |
This enables accurate and reproducible quantification of target peptides in complex biological matrices, a critical requirement for biomarker validation, drug development, and clinical assays.
The ¹⁵N nucleus has a nuclear spin of 1/2, which provides sharp, well-resolved peaks in NMR spectra, unlike the quadrupolar-broadened signals from the more abundant ¹⁴N isotope. [1] Incorporating Fmoc-Asp-OH-¹⁵N allows researchers to track the specific signal of that aspartic acid residue in multidimensional experiments (e.g., ¹H-¹⁵N HSQC). This is critical for resolving spectral overlap and unambiguously assigning resonances, which is often impossible with a uniformly unlabeled peptide. [2]
| Evidence Dimension | Signal in ¹H-¹⁵N Heteronuclear NMR Spectra |
| Target Compound Data | Generates a specific, assignable cross-peak corresponding to the Asp backbone amide. |
| Comparator Or Baseline | Unlabeled Fmoc-Asp-OH: Generates no signal in the ¹⁵N dimension of the spectrum. |
| Quantified Difference | Presence vs. Absence of the key analytical signal. |
| Conditions | Multidimensional NMR spectroscopy of a synthetic peptide in solution. |
For researchers studying protein structure, ligand binding, or conformational changes, this site-specific labeling provides definitive atomic-level information that is otherwise inaccessible.
The choice to use Fmoc-Asp-OH (with an unprotected side-chain carboxyl) over a side-chain protected version like Fmoc-Asp(OtBu)-OH is a key process decision. While the unprotected form carries a higher risk of aspartimide formation during Fmoc deprotection cycles, it avoids the need for harsh, high-concentration TFA for final cleavage. [REFS-1, REFS-2] This makes it the superior choice for synthesizing peptides that contain other acid-sensitive functionalities or post-translational modifications that would be degraded by the conditions required to remove a t-butyl protecting group.
| Evidence Dimension | Required Final Cleavage Conditions |
| Target Compound Data | Compatible with mild cleavage cocktails (e.g., low % TFA), preserving acid-sensitive groups. |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH: Requires strong acid (e.g., 95% TFA) for side-chain deprotection. |
| Quantified Difference | Enables synthesis of peptides incompatible with harsh acidolysis. |
| Conditions | Final cleavage step of Fmoc-SPPS. |
This allows the synthesis of complex, modified peptides that cannot be successfully produced using a synthesis strategy reliant on acid-labile side-chain protecting groups.
For creating heavy-labeled internal standards for quantitative LC-MS/MS assays. This is essential for accurately measuring the concentration of peptide biomarkers or therapeutic peptides in biological fluids like plasma or tissue homogenates. [1]
For site-specifically labeling an aspartic acid residue within a protein's binding pocket. This allows researchers to use ¹H-¹⁵N HSQC NMR experiments to precisely monitor chemical shift perturbations upon ligand binding, confirming interaction at that specific site.
When a target peptide contains an acid-labile modification (e.g., certain glycosylations or phosphorylations), using Fmoc-Asp-OH-¹⁵N with an optimized synthesis protocol allows for mild final cleavage, preserving the integrity of both the peptide backbone and its sensitive modifications. [2]